molecular formula C31H25NO B4897172 N-benzyl-3-methyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine

N-benzyl-3-methyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine

Cat. No. B4897172
M. Wt: 427.5 g/mol
InChI Key: IHOKZJJHJWKVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-methyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine, also known as BMPEA, is a synthetic compound that has gained attention in recent years due to its potential use as a performance-enhancing drug. BMPEA has been found in dietary supplements and weight loss products, leading to concerns about its safety and legality. In

Mechanism of Action

N-benzyl-3-methyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine acts as a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. It works by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can lead to increased energy, focus, and mood. This compound also inhibits the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
This compound has been found to increase heart rate, blood pressure, and body temperature in animal studies. It has also been found to increase locomotor activity and decrease appetite. This compound has been shown to have similar effects to amphetamine, but with a shorter duration of action.

Advantages and Limitations for Lab Experiments

N-benzyl-3-methyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine has advantages as a research tool due to its similar effects to amphetamine but with a shorter duration of action. This allows for more precise control over the timing of experiments. However, this compound has limitations as a research tool due to its potential for abuse and safety concerns.

Future Directions

Future research on N-benzyl-3-methyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine could focus on its potential as a weight loss aid and performance-enhancing drug. Studies could explore the safety and efficacy of this compound in humans, as well as potential side effects and long-term effects. Additionally, research could focus on developing new compounds based on this compound with improved safety and efficacy profiles.

Synthesis Methods

N-benzyl-3-methyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine can be synthesized through a multi-step process starting with the reaction of 2-hydroxybenzaldehyde and acetophenone to form 2-hydroxychalcone. This intermediate can then be converted to this compound through a series of reactions, including benzyl protection, reduction, and alkylation.

Scientific Research Applications

N-benzyl-3-methyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine has been studied for its potential as a performance-enhancing drug, specifically as a stimulant. It has been found to have similar effects to amphetamine, a well-known stimulant. This compound has also been studied for its potential as a weight loss aid, as it has been found to increase metabolic rate and decrease appetite in animal studies.

properties

IUPAC Name

N-benzyl-3-methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25NO/c1-24-28(22-21-25-13-5-2-6-14-25)29-19-11-12-20-30(29)33-31(24,27-17-9-4-10-18-27)32-23-26-15-7-3-8-16-26/h2-20,32H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOKZJJHJWKVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)NCC4=CC=CC=C4)C#CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.